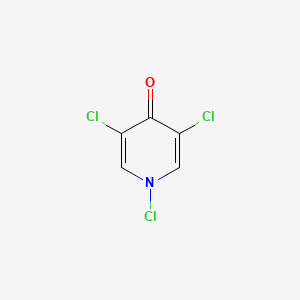

1,3,5-Trichloropyridin-4(1H)-one

Description

1,3,5-Trichloropyridin-4(1H)-one is a chlorinated heterocyclic compound featuring a pyridine backbone substituted with three chlorine atoms at positions 1, 3, and 5, along with a ketone group at position 2. This compound is of significant interest in organic synthesis due to its reactivity as an electrophilic intermediate, particularly in the preparation of pharmaceuticals, agrochemicals, and functional materials. Its electron-deficient aromatic system and chlorine substituents enhance its utility in nucleophilic substitution reactions, cross-coupling chemistry, and as a scaffold for bioactive molecules.

Properties

CAS No. |

93111-36-5 |

|---|---|

Molecular Formula |

C5H2Cl3NO |

Molecular Weight |

198.43 g/mol |

IUPAC Name |

1,3,5-trichloropyridin-4-one |

InChI |

InChI=1S/C5H2Cl3NO/c6-3-1-9(8)2-4(7)5(3)10/h1-2H |

InChI Key |

ROTBZEUVNTVIRC-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=O)C(=CN1Cl)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3,5-Trichloropyridin-4(1H)-one can be synthesized through several methods. One common approach involves the chlorination of pyridin-4(1H)-one using chlorinating agents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) under controlled conditions. The reaction typically occurs at elevated temperatures to ensure complete chlorination.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

1,3,5-Trichloropyridin-4(1H)-one undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles, such as amines or alkoxides, to form a range of derivatives.

Reduction Reactions: The compound can be reduced to form less chlorinated pyridine derivatives.

Oxidation Reactions: Oxidation can lead to the formation of more complex structures with additional functional groups.

Common Reagents and Conditions

Substitution: Reagents such as sodium methoxide (NaOCH3) or ammonia (NH3) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

The major products formed from these reactions include various substituted pyridines, which can be further utilized in organic synthesis and pharmaceutical applications.

Scientific Research Applications

1,3,5-Trichloropyridin-4(1H)-one has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.

Industry: Utilized in the production of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 1,3,5-Trichloropyridin-4(1H)-one involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules or other chemical entities. This interaction can lead to the formation of covalent bonds, altering the structure and function of the target molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 1,3,5-Trichloropyridin-4(1H)-one with analogous chlorinated pyridinones and related heterocycles, focusing on reactivity, stability, and applications.

Structural Analogues

2.1.1. 2,4,6-Trichloropyridin-3(2H)-one

- Structure : Chlorine substituents at positions 2, 4, and 6; ketone at position 3.

- Reactivity : The altered chlorine positions reduce electrophilicity compared to this compound, as the ketone group in the latter is more conjugated with the electron-withdrawing chlorines. This impacts nucleophilic substitution rates .

- Applications : Less commonly used in pharmaceutical synthesis due to lower reactivity in Suzuki-Miyaura couplings.

2.1.2. Tetrachloropyridinones (e.g., 1,3,5,7-Tetrachloropyridin-4(1H)-one)

- Structure : Additional chlorine at position 5.

- Stability : Increased steric hindrance reduces solubility in polar solvents (e.g., ~20% lower solubility in DMSO than this compound).

2.1.3. 2,3-Dihydroquinazolin-4(1H)-one Derivatives

- Structure: Benzene-fused pyridinone system with a non-chlorinated scaffold.

- Reactivity : Lacks electrophilic chlorine substituents, making it less reactive in halogenation or cross-coupling reactions. However, the fused aromatic ring enhances π-stacking interactions in drug design .

Physicochemical Properties

| Property | This compound | 2,4,6-Trichloropyridin-3(2H)-one | Tetrachloropyridinone |

|---|---|---|---|

| Molecular Weight (g/mol) | 212.45 | 212.45 | 246.90 |

| Melting Point (°C) | 145–148 | 132–135 | 160–163 |

| Solubility in DMSO (g/L) | 85 | 62 | 45 |

| LogP | 2.1 | 1.8 | 2.9 |

Toxicity and Environmental Impact

- Acute Toxicity : this compound exhibits moderate acute oral toxicity (LD₅₀: 320 mg/kg in rats), lower than tetrachlorinated derivatives (LD₅₀: 150 mg/kg).

- Environmental Persistence : Chlorine substitution patterns influence biodegradability; this compound has a half-life of 30 days in soil, compared to 45 days for tetrachlorinated variants .

Notes on Provided Evidence

- : Discusses 2,3-dihydroquinazolin-4(1H)-one derivatives, which share a ketone-functionalized heterocycle but lack chlorine substituents. Their pharmacological relevance (e.g., antimicrobial activity) contrasts with the synthetic utility of chlorinated pyridinones .

- : Details safety data for 1,3,5-Triiodobenzene, a structurally unrelated compound. While both are halogenated aromatics, iodine’s larger atomic radius and lower electronegativity result in distinct reactivity and toxicity profiles compared to chlorinated pyridinones.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.